3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties may include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and more .Scientific Research Applications
Synthesis and Characterization
The compound 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been a subject of interest due to their potential applications in various fields of research. One study involved the synthesis and characterization of some pyrazole derivatives of 1,5‐diphenyl‐1H‐pyrazole‐3,4‐dicarboxylic acid, indicating a method for obtaining various substituted pyrazole dicarboxylic acid derivatives (Kasımoğulları & Arslan, 2010).
Optical Nonlinearity for Potential NLO Materials
Another study focused on the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating their potential as nonlinear optical (NLO) materials. These compounds showed significant optical nonlinearity, suggesting their application in optical limiting technologies (Chandrakantha et al., 2013).
X-Ray Powder Diffraction Data
X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, were reported. This study contributes to the understanding of the structural aspects of similar compounds (Wang et al., 2017).
Mechanism of Action
- PTPRB plays a role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Its inhibition or modulation by the compound affects downstream signaling events .
- This interaction may lead to changes in phosphorylation levels of specific proteins, influencing cellular responses .
- Downstream effects may include altered gene expression, cell cycle progression, and immune cell activation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-13-8-10-14(11-9-13)17-16(18(21)22)12-20(19-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCJKBXIMKWSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202535 | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-16-9 | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372107-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.